2,3-Lutidine
Overview
Description
2,3-Lutidine, also known as 2,3-dimethylpyridine, is an organic compound belonging to the pyridine family. It is one of the several isomers of lutidine, which are dimethyl derivatives of pyridine. This compound is characterized by its clear, colorless to slightly yellow liquid form and is known for its distinct odor. The molecular formula of this compound is C7H9N, and it has a molecular weight of 107.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Lutidine can be synthesized through various methods. One common laboratory method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of a 2,3-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of formaldehyde, acetone, and ammonia. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
2,3-Lutidine undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of pyridine carboxylic acids .
Reduction:
- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines .
Substitution:
- This compound can participate in electrophilic substitution reactions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the pyridine ring .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride.
- Substitution reagents: Nitric acid, sulfuric acid.
Major Products:
- Pyridine carboxylic acids (oxidation).
- Corresponding amines (reduction).
- Nitro-substituted pyridines (substitution).
Scientific Research Applications
2,3-Lutidine has a wide range of applications in scientific research:
Chemistry:
- It is used as an intermediate in organic synthesis and as an acid-binding agent .
- It serves as a reagent in the preparation of various pharmaceuticals and agrochemicals .
Biology:
Medicine:
- It is a key intermediate in the synthesis of certain drugs, including lansoprazole, a proton pump inhibitor used to treat acid-related disorders .
Industry:
Mechanism of Action
The mechanism of action of 2,3-Lutidine involves its interaction with various molecular targets and pathways. As a weak base, it can act as a proton acceptor in chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
2,3-Lutidine is one of several isomers of lutidine, which include:
- 2,4-Lutidine (2,4-dimethylpyridine)
- 2,5-Lutidine (2,5-dimethylpyridine)
- 2,6-Lutidine (2,6-dimethylpyridine)
- 3,4-Lutidine (3,4-dimethylpyridine)
- 3,5-Lutidine (3,5-dimethylpyridine)
Uniqueness:
- The position of the methyl groups in this compound influences its chemical reactivity and physical properties, making it distinct from other isomers. For example, 2,6-Lutidine is often used as a sterically hindered base in organic synthesis, while this compound’s unique structure makes it suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,3-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYNZHMRTTWQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060395 | |
Record name | 2,3-Dimethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2,3-Lutidine | |
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Vapor Pressure |
2.69 [mmHg] | |
Record name | 2,3-Lutidine | |
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CAS No. |
583-61-9, 27175-64-0 | |
Record name | 2,3-Lutidine | |
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Record name | 2,3-Lutidine | |
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Record name | Dimethylpyridine | |
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Record name | 2,3-Lutidine | |
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Record name | Pyridine, 2,3-dimethyl- | |
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Record name | 2,3-Dimethylpyridine | |
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Record name | Dimethylpyridine | |
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Record name | 2,3-dimethylpyridine | |
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Record name | 2,3-LUTIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dimethylpyridine?
A1: 2,3-Dimethylpyridine has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.
Q2: What spectroscopic data is available for 2,3-Dimethylpyridine?
A2: Various spectroscopic techniques have been employed to characterize 2,3-dimethylpyridine. These include:* NMR Spectroscopy: 1H NMR and 13C NMR have been utilized to elucidate the structure and study interactions with other molecules. [, , , ]* IR Spectroscopy: Infrared spectroscopy has been used for structural identification and characterization of 2,3-dimethylpyridine and its derivatives. [, , ] * UV Spectroscopy: Ultraviolet spectroscopy, in conjunction with theoretical calculations, has been used to investigate the electronic transitions and chiroptical properties of 2,3-dimethylpyridine derivatives. []
Q3: Are there improved synthetic methods for 2,3-dimethylpyridine?
A3: Yes, research has focused on developing efficient synthetic routes for 2,3-dimethylpyridine. One study outlines a synthesis starting from α-methyl- or α-ethyl-acetylacetic acid ester, achieving yields of approximately 35%. []
Q4: Can 2,3-dimethylpyridine be used as a starting material for other compounds?
A4: Absolutely. 2,3-Dimethylpyridine serves as a versatile building block in organic synthesis. It can be transformed into various derivatives, including N-oxides, which are valuable intermediates in pharmaceutical synthesis. [, , , , , ] For instance, it's used in the synthesis of proton pump inhibitors like lansoprazole. []
Q5: How does 2,3-dimethylpyridine react with ozone?
A5: Ozonolysis of 2,3-dimethylpyridine leads to the formation of glyoxal and methylglyoxal, indicating that the compound reacts as a mixture of its Körner-Dewar forms. This behavior is similar to that observed in the ozonolysis of benzene homologues. []
Q6: What is known about the adsorption behavior of 2,3-dimethylpyridine?
A6: Studies have investigated the adsorption kinetics of 2,3-dimethylpyridine at the mercury/electrolyte interface. [, ] This information is relevant to understanding its electrochemical behavior and potential applications in areas like corrosion inhibition.
Q7: How does the structure of 2,3-dimethylpyridine influence its coordination chemistry?
A7: The position of the methyl groups in 2,3-dimethylpyridine influences its coordination behavior with metal ions. Studies have explored the formation of complexes with copper(II) azide, demonstrating its ability to form polymeric structures. [] The steric hindrance imposed by the methyl groups can affect the stability and geometry of the resulting complexes. [, ]
Q8: Are there any notable applications of 2,3-dimethylpyridine derivatives in materials science?
A8: Derivatives of 2,3-dimethylpyridine, particularly those containing a thienopyridine moiety, have shown promising results in materials science, particularly in the development of organic semiconductors and optoelectronic devices. []
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